HYDROQUININE

概要

説明

Hydroquinone, also known as benzene-1,4-diol or quinol, is an aromatic organic compound that is a type of phenol. It is a derivative of benzene, having the chemical formula C₆H₄(OH)₂. Hydroquinone is a white granular solid and is widely used in various industries due to its chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

Hydroquinone can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as hydrotalcite. The reaction is carried out under reflux conditions, and the intermediate benzoquinone is subsequently reduced to hydroquinone using sodium pyrosulfite .

Another method involves the hydrogenation of quinone in the vapor state by passing a gaseous mixture of hydrogen, steam, quinone vapor, and an organic solvent over a hydrogenation catalyst .

Industrial Production Methods

Industrially, hydroquinone is produced mainly through the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .

化学反応の分析

Oxidation Reactions and Redox Cycling

Hydroquinone undergoes autoxidation in a two-step, one-electron transfer process:

This redox cycle is pH-dependent and accelerates in the presence of transition metals (e.g., Fe³⁺, Cu²⁺). Under acidic conditions (pH 3–5), hydroquinone reduces Fe(III) to Fe(II), generating semiquinone radicals that oxidize Fe(II) back, creating a catalytic loop (Table 1) .

Table 1 : Stoichiometry of Fe(III) reduction by hydroquinone (pH 4)

| Reaction Component | Stoichiometric Ratio |

|---|---|

| Fe(II) : Benzoquinone | 1 : 1 |

| Benzoquinone : H₂O₂ | ~2 : 1 |

Dioxygen amplifies this process by oxidizing semiquinone radicals to benzoquinone and generating H₂O₂ via superoxide disproportionation .

Metal Ion Interactions

Hydroquinone forms complexes with di-/trivalent metals, enhancing redox activity:

-

Copper complexes : Increase H₂O₂ production by 3-fold compared to free hydroquinone .

-

Iron-mediated Fenton reactions : Hydroquinone reduces Fe(III) to Fe(II), which reacts with H₂O₂ to produce hydroxyl radicals (- OH), causing oxidative DNA damage .

Alkylation and Electrophilic Substitution

Hydroquinone participates in Friedel-Crafts alkylation and O-alkylation:

-

Antioxidant synthesis : Reacts with tert-butyl groups to form 2-tert-butyl-4-methoxyphenol (BHA) .

-

C-alkylation with dimethyl chloromalonate : In methanolic NaOMe, yields 2-oxido-benzo[b]furan derivatives via O-alkylation followed by quinone intermediate formation (70–85% yield) .

Amination Derivatives

Hydroquinone reacts with amines to form industrially significant derivatives:

Charge-Transfer Complexes

Cocrystallization with benzoquinone forms quinhydrone , a dark-green complex () with distinct electronic properties .

Environmental and Biological Implications

-

DNA damage : Hydroquinone induces oxidative DNA strand breaks and crosslinks via ROS (e.g., H₂O₂, - OH) .

-

Microbial toxicity : While hydroquinine (a distinct compound) shows antibacterial activity by upregulating bacterial efflux pumps , hydroquinone itself inhibits neutrophil chemotaxis and cytokine secretion at subtoxic doses .

These reactions underscore hydroquinone’s dual role as a versatile industrial reagent and a pro-oxidant toxicant, necessitating careful handling in applications ranging from photography to polymer production.

科学的研究の応用

Dermatological Applications

Topical Treatment for Hyperpigmentation

Hydroquinone is predominantly used in dermatology as a topical agent for treating hyperpigmentation disorders. It functions by inhibiting the enzyme tyrosinase, which is crucial in melanin production within melanocytes. Common conditions treated with hydroquinone include:

- Melasma

- Chloasma

- Solar lentigines

- Freckles

- Post-inflammatory hyperpigmentation

Efficacy Studies

A narrative review highlighted that hydroquinone has been a standard treatment for over five decades, showing significant improvement in skin tone and reduction of hyperpigmented spots. A study comparing hydroquinone with other agents demonstrated that a 4% concentration of hydroquinone resulted in a more substantial decrease in the Melasma Area and Severity Index (MASI) score compared to other treatments over 12 weeks .

| Study | Treatment | Results | |

|---|---|---|---|

| Monteiro et al. | 4% HQ vs. 0.75% KA and 2.5% Vitamin C | Significant decrease in MASI score from weeks 0-12 | Hydroquinone showed earlier onset of action than KA |

Photographic Applications

Development Agent in Photography

Hydroquinone has been extensively utilized in the photographic industry as a developing agent due to its reducing properties. It is particularly effective in black-and-white photography, lithography, and hospital x-ray films. Approximately 33% of manufactured hydroquinone is used in this capacity .

Industrial Applications

Chemical Intermediate and Stabilizer

In industrial settings, hydroquinone serves multiple roles:

- Antioxidants for rubber production: About 25% of hydroquinone is used as an intermediate for synthesizing antioxidants and antiozonants.

- Stabilizers for paints and varnishes: Hydroquinone is also converted into stabilizers for various industrial applications, including motor oils and fuels.

- Corrosion inhibitor: It has been employed as a rust inhibitor in water cooling towers .

Case Study: Efficacy in Melasma Treatment

A clinical trial involving patients with melasma indicated that those treated with a 4% hydroquinone cream experienced significant lightening of lesions compared to placebo groups over a treatment period of several months .

Case Study: Industrial Use

In an industrial setting, hydroquinone's role as an antioxidant was evaluated by assessing its impact on rubber durability under oxidative stress conditions, demonstrating enhanced longevity when used as an additive .

作用機序

Hydroquinone exerts its effects primarily through the inhibition of the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, hydroquinone reduces the production of melanin, leading to a lightening of the skin . Additionally, hydroquinone can cause selective damage to melanocytes and melanosomes, further reducing pigmentation .

類似化合物との比較

Hydroquinone is often compared with other skin-lightening agents such as:

Mequinol: A synthetic derivative of hydroquinone that is less irritating and works at lower concentrations.

Retinoids: Compounds derived from vitamin A that encourage cell growth and reduce skin discolorations.

Ascorbic Acid:

Alpha-Arbutin: A natural derivative of hydroquinone that is less irritating and more stable.

Hydroquinone is unique in its potent skin-lightening effects and its ability to inhibit tyrosinase effectively. it is also associated with potential side effects such as skin irritation and ochronosis, which have led to its restriction in some countries .

生物活性

Hydroquinine, a hydroxylated derivative of quinine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is chemically known as 1,4-benzenediol and is structurally similar to hydroquinone. It exhibits various biological properties including anti-cancer, antibacterial, and immunomodulatory effects. Understanding these properties is crucial for evaluating its potential therapeutic applications.

Anti-Cancer Activity

Recent studies have demonstrated that this compound possesses significant anti-cancer properties.

- In Vitro Studies : this compound was tested on several cancer cell lines including A431 (human squamous carcinoma), B16F10 (mouse melanoma), and MDA-MB-231 (human breast cancer). The results indicated that this compound induced cell death in a dose-dependent manner. Specifically, at concentrations as low as 12.5 μM, significant cytotoxic effects were observed after 48 hours of treatment .

- In Vivo Studies : In animal models, this compound demonstrated the ability to suppress tumor growth and metastasis. For instance, it effectively reduced lung metastasis of melanoma cells in mice without exhibiting toxicity at doses up to 10 mg/kg .

Table 1: Summary of Anti-Cancer Effects of this compound

| Cell Line | Concentration (μM) | Treatment Duration (h) | Effect Observed |

|---|---|---|---|

| A431 | 12.5 | 48 | Significant cell death |

| B16F10 | Varies | 72 | Dose-dependent cytotoxicity |

| MDA-MB-231 | Varies | 72 | Significant reduction in viability |

Antibacterial Activity

This compound also exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have established that the MIC for this compound ranges from 650 to 2500 µg/mL against various bacterial strains. The Minimum Bactericidal Concentration (MBC) values were found to be between 1250 and 5000 µg/mL .

- Mechanism of Action : Transcriptomic analysis revealed that this compound induces stress responses in bacteria, leading to the overexpression of efflux pump genes such as mexD and mexY in Pseudomonas aeruginosa. This suggests a potential mechanism for bacterial resistance .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1000 | 2000 |

| Escherichia coli | 1500 | 3000 |

| Pseudomonas aeruginosa | 2500 | 5000 |

Immunomodulatory Effects

This compound has shown promising immunomodulatory effects, which may enhance its therapeutic potential in treating various diseases.

- Anti-inflammatory Properties : In vitro studies indicate that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines from activated immune cells .

Case Studies on Clinical Applications

- Topical Use for Hyperpigmentation : Hydroquinone has been widely used as a topical agent for treating hyperpigmentation disorders. A comparative study showed that a formulation containing hydroquinone significantly improved skin pigmentation compared to control treatments .

- Safety Profile : While effective, the safety profile of hydroquinone has raised concerns about potential side effects such as skin irritation and long-term carcinogenicity in animal studies. However, evidence regarding its carcinogenic potential in humans remains inconclusive .

特性

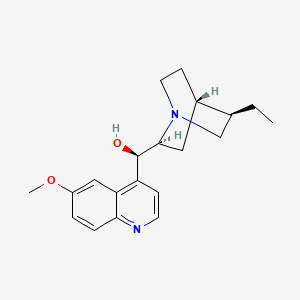

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878516 | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 23495-98-9, 1435-55-8 | |

| Record name | (-)-Dihydroquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。